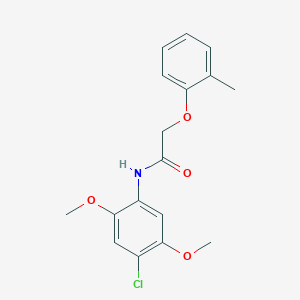![molecular formula C17H17FN2O2S B5796886 2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as 2-AOFA and belongs to the class of thioamides. It is a yellowish powder with a molecular weight of 424.49 g/mol.
Mécanisme D'action
The mechanism of action of 2-AOFA is not fully understood. However, it is believed that the anticancer activity of 2-AOFA is due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-AOFA has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
The antiviral activity of 2-AOFA is believed to be due to its ability to inhibit viral replication. It has been suggested that 2-AOFA may inhibit viral replication by interfering with the viral polymerase or by inhibiting the expression of viral genes.
The anti-inflammatory activity of 2-AOFA is believed to be due to its ability to inhibit the production of inflammatory cytokines. It has been suggested that 2-AOFA may inhibit the production of inflammatory cytokines by inhibiting the activation of certain transcription factors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-AOFA are not fully understood. However, it has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-AOFA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
In antiviral research, 2-AOFA has been shown to exhibit potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and herpes simplex virus. It is believed that the antiviral activity of 2-AOFA is due to its ability to inhibit viral replication.
In anti-inflammatory research, 2-AOFA has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has been suggested that 2-AOFA may be a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-AOFA in lab experiments is its potential as a therapeutic agent. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
However, one of the limitations of using 2-AOFA in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo and may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 2-AOFA. One potential direction is the development of new drugs based on the structure of 2-AOFA. This could involve modifying the structure of 2-AOFA to improve its solubility and effectiveness as a therapeutic agent.
Another potential direction is the investigation of the mechanism of action of 2-AOFA. This could involve studying the interaction of 2-AOFA with cellular targets and identifying the pathways through which it exerts its therapeutic effects.
Finally, future research could focus on the in vivo efficacy of 2-AOFA. This could involve testing the effectiveness of 2-AOFA in animal models of cancer, viral infections, and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-AOFA involves the reaction between 2-(chloroacetyl) benzoic acid and N-(3-fluoro-2-methylphenyl) aniline in the presence of sodium sulfide. This reaction produces 2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide as the final product. This method is reported to have a yield of approximately 75%.
Applications De Recherche Scientifique
2-AOFA has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory properties. In cancer research, 2-AOFA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the growth of cancer cells by inhibiting the expression of certain oncogenes.
In antiviral research, 2-AOFA has been shown to exhibit potent antiviral activity against a variety of viruses, including influenza A virus, hepatitis C virus, and herpes simplex virus. It is believed that the antiviral activity of 2-AOFA is due to its ability to inhibit viral replication.
In anti-inflammatory research, 2-AOFA has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has been suggested that 2-AOFA may be a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[2-(3-fluoro-2-methylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12-14(18)8-5-9-15(12)20-17(22)11-23-10-16(21)19-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQFSLFFAIGUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(3-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)
![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
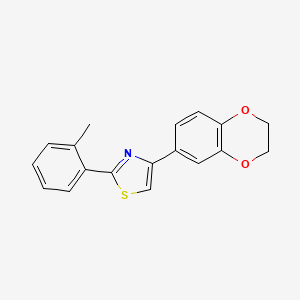
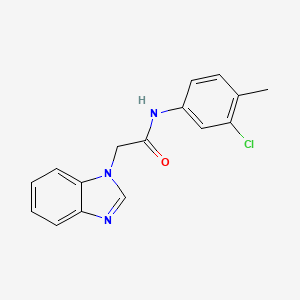

![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
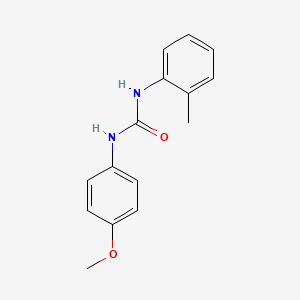

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)
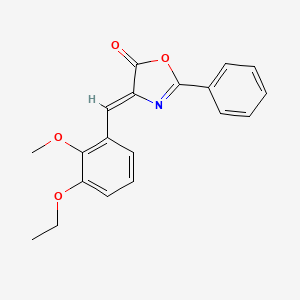
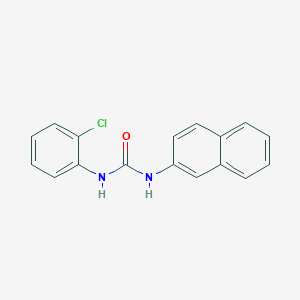
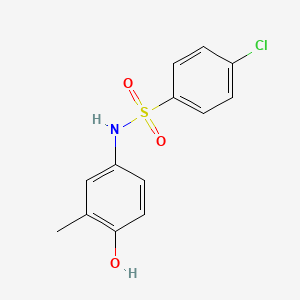
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
